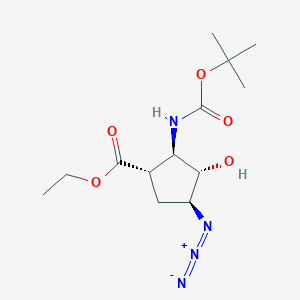

Ethyl (1S*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate

Description

Ethyl (1S,2R,3S,4S)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate is a cyclopentane derivative with a complex stereochemical profile and multiple functional groups. Its molecular formula is C₁₃H₂₂N₄O₅, with a molecular weight of 314.34 g/mol . Key features include:

- Functional groups: An azido (-N₃) group at position 4, a tert-butoxycarbonyl (Boc)-protected amine at position 2, a hydroxyl (-OH) group at position 3, and an ethyl ester at position 1.

- Stereochemistry: Four defined stereocenters (1S, 2R, 3S, 4S), critical for its reactivity and biological interactions.

- Physicochemical properties: A topological polar surface area (TPSA) of 99.2 Ų, two hydrogen bond donors, and seven hydrogen bond acceptors, indicating moderate solubility in polar solvents .

This compound is used in drug discovery for its azide group, which participates in click chemistry, and the Boc group, which protects amines during synthetic processes .

Properties

IUPAC Name |

ethyl (1S,2R,3S,4S)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBGDQJMLWENBU-AXTSPUMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]([C@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (1S*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate, often referred to as Ethyl 4-azido-3-(Boc-amino)cyclopentane-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₄N₄O₄

- Molecular Weight : 312.36 g/mol

- CAS Number : 365997-34-8

The compound features an azido group, which is known for its reactivity and potential in bioorthogonal chemistry, making it a useful tool in drug development and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azido group can undergo click reactions, facilitating the conjugation of biomolecules, which enhances its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that compounds with azido groups exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azido compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli of 32 µg/mL, demonstrating significant antimicrobial potential.

Study 2: Anticancer Activity

In a study conducted on human cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 to 50 µM. Flow cytometry analyses confirmed the activation of caspase pathways.

Study 3: Neuroprotection in Models of Alzheimer’s Disease

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis | Cell Death & Disease |

| Neuroprotective | Reduced oxidative stress | Neuroscience Letters |

Comparison with Similar Compounds

Ethyl (1R,2R,3R,4S)-3-azido-4-(Boc-amino)-2-hydroxycyclopentane-carboxylate

Ethyl (1R,2R,3R,4R)-4-azido-2-(Boc-amino)-3-hydroxycyclopentane-carboxylate

- Commercial availability: Sold by Santa Cruz Biotechnology at $750/100 mg, emphasizing its niche research applications .

Functional Group Variations

Ethyl (1S,2R,3S,5R)-2-(Boc-amino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Synthesis : Derived from ester hydrolysis and amination of cyclopentane precursors .

- Key differences: Replaces azido and hydroxyl groups with aminomethyl and ethyl substituents, simplifying reactivity .

Cyclohexane-Based Analogues

Ethyl (1R,2S,5S*)-2-(Boc-amino)-5-hydroxycyclohex-3-enecarboxylate

- Molecular formula: C₁₄H₂₃NO₅ (larger cyclohexene ring) .

- Applications : Intermediate in lactone ring-opening reactions, highlighting divergent synthetic utility compared to the cyclopentane-based target .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Commercial Availability and Pricing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.